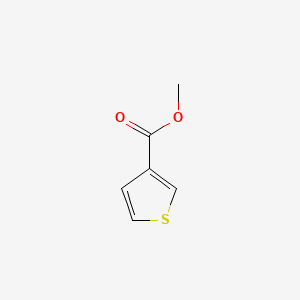

2,5-ジメトキシテレフタールアルデヒド

概要

説明

2,5-Dimethoxyterephthalaldehyde (DMTA) is a versatile and important chemical compound with a wide range of applications in the fields of science, industry, and medicine. DMTA is a versatile and important compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, food additives, and industrial chemicals. It is also used in the study of the mechanism of action of certain drugs, as well as in the development of new drugs and treatments.

科学的研究の応用

水中の2,4,6-トリニトロフェノールの検出

2,5-ジメトキシテレフタールアルデヒド (DMA) は、水中の2,4,6-トリニトロフェノール (TNP) の高効率検出のための小型分子プローブとして使用されてきました . 溶液中では弱い蛍光を示しますが、立方体状の微結晶構造を形成すると、典型的な凝集誘起発光増強 (AIE) 効果によって緑色の蛍光が着実に増加します . DMA 微結晶懸濁液は、1.2×10−7 M の検出限界 (LOD) で TNP に対して良好な応答を示しました .

共有結合性有機構造体 (COF) の合成

DMA は、COF の合成に使用されてきました . COF は、ビルディングモノマー間の共有結合相互作用に基づいて形成される多孔質で結晶性の材料です . それらは、予測可能な構造、制御可能な形態、および管理可能な機能性などの魅力的な特性を備えています . ある研究では、1,3,5-トリス (4-アミノフェニル) ベンゼン (TPB) と DMA を使用して COF を合成しました .

創薬

DMA は、創薬など、さまざまな用途に適した独自の特性を示しています . その構造的複雑さと多様な特性は、さまざまな科学分野でのさらなる探求と実験のための興味深い物質となっています .

材料合成

創薬に加えて、DMA は材料合成にも使用されています . その独自の特性と構造的複雑さは、さまざまな材料の合成において貴重な物質となっています .

触媒

DMA は触媒にも使用されています . その独自の特性と構造的複雑さは、さまざまな触媒プロセスにおいて貴重な物質となっています .

ビス (N-サリチリデン-アニリン) (BSAN) の合成

DMA は、ビス (N-サリチリデン-アニリン) (BSAN) の合成に使用されてきました . BSAN は、さまざまな分野で潜在的な用途を持つ化合物群です .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

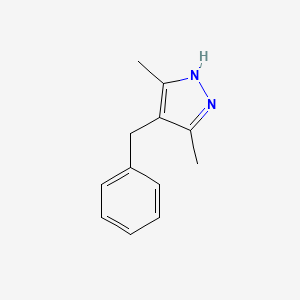

2,5-dimethoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIIHTHHMPYKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345728 | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7310-97-6 | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,5-Dimethoxyterephthalaldehyde primarily used for in the context of these research papers?

A1: 2,5-Dimethoxyterephthalaldehyde (DMTA) is primarily used as a building block for synthesizing Covalent Organic Frameworks (COFs). [, , , , ] These COFs are then explored for various applications like gas separation, heavy metal extraction, and heterogeneous catalysis.

Q2: How does the structure of DMTA contribute to the properties of the resulting COFs?

A2: DMTA's structure is crucial for forming the porous, three-dimensional framework of COFs. It reacts with amine-containing linkers through Schiff-base condensation reactions. [, ] The presence of ether oxygen groups and imine linkages in the resulting COF structure contributes to strong CO2 adsorption, making them promising for gas separation applications. [] Additionally, the aromatic core of DMTA provides stability to the COF structure.

Q3: Can you elaborate on the specific applications of COFs derived from 2,5-Dimethoxyterephthalaldehyde?

A3: Certainly. COFs synthesized using DMTA have shown promise in several areas:

- Gas separation: A DMTA-based COF membrane demonstrated efficient H2/CO2 separation, exceeding Knudsen diffusion limitations. This selectivity is attributed to the small pore size and strong CO2 affinity of the COF. []

- Heavy Metal Extraction: Thiophene-functionalized magnetic COFs derived from DMTA were successfully applied for extracting trace amounts of mercury, lead, and bismuth from water samples. The high surface area and sulfur content of the COF facilitated effective metal capture. []

- Heterogeneous Catalysis: DMTA-based COFs have been explored as photocatalysts for synthesizing thiophosphinates from phosphine oxides and thiols. Specifically, the Py-DMTA-COF exhibited high efficiency, broad substrate scope, and excellent recyclability in this reaction. []

- Sensing Applications: A composite material combining a fluorescent COF (IEP, synthesized using DMTA) and manganese dioxide nanoparticles enabled the shape-selective sensing of biothiols like glutathione, cysteine, and homocysteine. Changes in the fluorescence emission of the composite material in the presence of these biothiols allowed for their detection in complex biological samples. []

Q4: What characterization techniques are commonly employed to study these DMTA-derived COFs?

A4: Several techniques are used to characterize the structure and properties of COFs synthesized with DMTA. Some of the frequently used methods include:

- Fourier transform infrared spectroscopy (FT-IR): This helps confirm the formation of the COF structure by identifying characteristic functional groups like imine bonds. [, ]

- Powder X-ray diffraction (PXRD): PXRD provides information about the crystallinity and structure of the COF material. [, ]

- Scanning electron microscopy (SEM): SEM reveals the morphology and surface characteristics of the synthesized COFs. []

- Thermogravimetric analysis (TGA): TGA assesses the thermal stability of the COF material. []

- N2 adsorption-desorption at 77 K: This analysis helps determine the surface area, pore size distribution, and porosity of the COF. [, ]

Q5: Are there any potential limitations or challenges associated with using DMTA in COF synthesis?

A5: While DMTA is a valuable building block for COFs, some challenges exist:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)